2-Cyclopentene-1-carbonitrile

Description

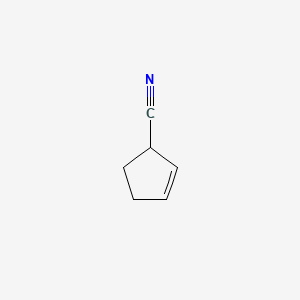

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopent-2-ene-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c7-5-6-3-1-2-4-6/h1,3,6H,2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPNFPDSJNLMFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26555-56-6 | |

| Record name | 2-Cyclopentene-1-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026555566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC245129 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Chemical and Physical Properties of 2 Cyclopentene 1 Carbonitrile

2-Cyclopentene-1-carbonitrile is a molecule with the chemical formula C₆H₇N. Its identity and basic properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₇N |

| Molecular Weight | 93.13 g/mol |

| CAS Registry Number | 26555-56-6 |

| Boiling Point | 180°C at 760 mmHg |

| Density | 0.96 g/cm³ |

| Flash Point | 55.9°C |

| LogP | 1.47618 |

| Index of Refraction | 1.483 |

Data sourced from reference ontosight.ai

Synthesis of 2 Cyclopentene 1 Carbonitrile

The synthesis of 2-Cyclopentene-1-carbonitrile can be achieved through nucleophilic substitution. One reported method involves the reaction of a halogenated cyclopentene (B43876) with a cyanide salt. For example, 3-chlorocyclopentene (B1346679) can be reacted with potassium cyanide. In this reaction, the cyanide ion (CN⁻) acts as a nucleophile, displacing the chloride ion from the cyclopentene ring to form the carbon-carbon bond of the nitrile group.

A related transformation is the synthesis of the corresponding carboxylic acid, 2-cyclopentene-1-carboxylic acid, via a Grignard reaction with chlorocyclopentene followed by carbonation with solid CO₂. tandfonline.com This highlights the utility of halogenated cyclopentenes as key starting materials for introducing one-carbon functional groups onto the ring.

Reactions of 2 Cyclopentene 1 Carbonitrile

The reactivity of 2-Cyclopentene-1-carbonitrile is dictated by its two primary functional groups: the carbon-carbon double bond and the nitrile group.

Reactions of the Nitrile Group: As a typical nitrile, the compound can be hydrolyzed under acidic or basic conditions to yield 2-cyclopentene-1-carboxylic acid. Reduction, for instance with lithium aluminum hydride (LiAlH₄), would convert the nitrile group into an aminomethyl group, forming (2-cyclopenten-1-yl)methanamine.

Reactions of the Alkene Group: The double bond in the cyclopentene (B43876) ring is susceptible to a variety of addition reactions. For example, it can undergo hydrogenation to form cyclopentane-1-carbonitrile, or it can react with halogens (like Br₂) in an electrophilic addition reaction. The double bond also serves as a potential site for other transformations, such as epoxidation or dihydroxylation, to introduce further functionality to the ring.

Research Applications of 2 Cyclopentene 1 Carbonitrile

Established Synthetic Routes to this compound

Established methods for the synthesis of this compound and its derivatives largely rely on intramolecular cyclization processes. These routes often utilize readily available linear precursors and employ various reagents to induce ring formation.

Intramolecular Cyclization Processes

Intramolecular cyclization stands as a cornerstone for the synthesis of this cyclopentene derivative. These methods involve the formation of a new carbon-carbon bond within a single molecule to construct the cyclic framework.

A well-documented method for synthesizing a precursor to this compound, 2-amino-1-cyclopentene-1-carbonitrile, is the alkali-mediated intramolecular cyclization of adiponitrile (B1665535). google.comgoogle.com This reaction, a variation of the Thorpe-Ziegler cyclization, utilizes a strong base to facilitate the ring-closing condensation of the dinitrile. mdpi.comwikipedia.org

Commonly employed bases include potassium tert-butoxide in solvents like toluene (B28343). chemicalbook.comresearchgate.net The reaction proceeds by deprotonation of a carbon alpha to one of the nitrile groups, followed by nucleophilic attack on the carbon of the second nitrile group, leading to a cyclic imine intermediate that tautomerizes to the more stable enamine product, 2-amino-1-cyclopentene-1-carbonitrile. mdpi.com Yields for this process have been reported to be as high as 85%. chemicalbook.com

Table 1: Alkali-Mediated Cyclization of Adiponitrile

| Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Potassium tert-butoxide | Toluene | 65 - 80 | 85.0 | chemicalbook.com |

| Potassium tert-butoxide | Toluene | Reflux | - | google.com |

Data table generated based on available research findings.

Another synthetic approach involves the reaction of intermediates derived from dinitriles with acrylonitrile (B1666552). For instance, 2-amino-1-cyclopentene-1-carbonitrile, formed from the cyclization of adiponitrile, can be further reacted with acrylonitrile in the presence of a base. google.comjustia.com This subsequent reaction, however, leads to the formation of 1,3,6-hexanetricarbonitrile (B156369) and not directly to this compound. google.comjustia.com The use of elemental sodium has also been reported in reactions involving 2-amino-1-cyclopentene-1-carbonitrile and acrylonitrile. google.com

A direct route to a related compound, 1-amino-2-cyano-1-cyclopentene (an isomer of 2-amino-1-cyclopentene-1-carbonitrile), involves the reaction of cyclohexene (B86901) with hydrogen cyanide in the presence of a catalyst. handomchemicals.com While the specific catalyst and conditions are not always detailed in general literature, this method represents a potential pathway for accessing the cyclopentene carbonitrile scaffold from a cyclic precursor through a ring-contraction reaction. handomchemicals.com Hydrocyanation reactions, the addition of hydrogen cyanide to unsaturated bonds, are often catalyzed by transition metal complexes. researchgate.netthieme-connect.de

Intermolecular Annulation Reactions

Intermolecular annulation reactions provide an alternative strategy for constructing cyclopentene rings by combining multiple smaller molecules. These methods offer a convergent approach to building complexity in a single step.

Recent advancements in organic synthesis have led to the development of novel annulation strategies. One such method is the metal-free oxidative [2+1+1+1] annulation of aldehydes and methylene (B1212753) nitriles to produce polysubstituted cyclopentene derivatives. researchgate.netresearchgate.net This cascade reaction involves the combination of two aldehyde molecules and two methylene nitrile molecules to form the cyclopentene ring. researchgate.net While not a direct synthesis of the parent this compound, this methodology provides a powerful tool for accessing highly functionalized cyclopentene carbonitriles. researchgate.netrsc.org

Catalytic [3+2] Cycloaddition Approaches for Cyclopentene Derivatization

Catalytic [3+2] cycloaddition reactions represent a powerful and atom-economical strategy for constructing five-membered carbocycles like cyclopentene derivatives. nih.govchemrxiv.org These reactions involve the combination of a three-atom component and a two-atom component to form the ring. Various catalytic systems have been developed to facilitate these transformations, offering pathways to highly functionalized and polysubstituted cyclopentanes. nih.gov

Transition metal-catalyzed cycloadditions are prominent in this field. pku.edu.cn For instance, vinylcyclopropanes (VCPs) and methylenecyclopropanes (MCPs) can serve as three-carbon synthons that react with different π-systems in the presence of a catalyst to form cyclopentene rings. pku.edu.cn Similarly, visible-light photocatalysis has emerged as a valuable tool. nih.gov One novel method for preparing cyclopenta[b]chromenocarbonitrile derivatives involves a [3+2] cycloaddition of substituted 3-cyanochromones with N-cyclopropylamines, initiated by visible light and catalyzed by Eosin Y. nih.govchemrxiv.orgacs.org The mechanism is believed to involve the photocatalyst oxidizing the N-cyclopropylaniline to an amine radical cation, which then opens to a distonic radical cation that undergoes cycloaddition. nih.govacs.org

The table below summarizes various catalytic [3+2] cycloaddition approaches for synthesizing cyclopentene derivatives.

| Catalyst System | Reactants | Product Type | Key Features |

| Triflic Imide (Tf₂NH) | Vinylidenecyclopropanes (VDCPs) & Electron-deficient olefins | Functionalized Cyclopentanes | Proceeds smoothly in the presence of a catalytic amount of Tf₂NH. nih.gov |

| Visible Light / Eosin Y | 3-Cyanochromones & N-Cyclopropylamines | Cyclopenta[b]chromenocarbonitriles | Utilizes visible light, a photoredox catalyst, an anhydrous solvent, and an inert atmosphere. nih.govchemrxiv.orgacs.org |

| N-Heterocyclic Carbenes (NHCs) | Enals & Chalcones | Triaryl-substituted Cyclopentenes | Based on the generation of homoenolate equivalents from enals. semanticscholar.org |

| Phosphines | 2,3-Butadienoates & Electron-deficient olefins | Substituted Cyclopentenes | A phosphine-catalyzed approach reported by Lu and co-workers. beilstein-journals.org |

| Nickel(II) / Scandium(III) | Donor-Acceptor Cyclopropanes & 3-Methylindole | Dihydro-3H-carbazole-2-carboxylates | A one-pot cyclopentannulation-rearrangement cascade. nsf.gov |

Precursor Design and Intermediate Chemistry in Cyclopentene Carbonitrile Synthesis

The design of appropriate starting materials and an understanding of the chemical intermediates are fundamental to the successful synthesis of cyclopentene carbonitriles. The intramolecular cyclization of dinitriles is a classic and effective approach.

Exploration of Adiponitrile as a Key Building Block

Adiponitrile is a key and readily available precursor for the synthesis of cyclopentene carbonitrile derivatives, specifically 2-amino-1-cyclopentene-1-carbonitrile. chemicalbook.comgoogle.com This transformation is achieved through an intramolecular cyclization known as the Thorpe-Ziegler reaction. buchler-gmbh.comwikipedia.org In this base-mediated process, the linear six-carbon dinitrile is converted into a five-membered ring containing an enamine and a nitrile group. researchgate.net The reaction is typically performed using a strong base, such as potassium tert-butoxide, in an inert solvent like toluene. chemicalbook.comgoogle.com This method is highly effective, with reported yields of the resulting 2-amino-1-cyclopentene-1-carbonitrile reaching up to 85%. chemicalbook.com This compound serves as a versatile intermediate for further chemical synthesis.

Reaction of Dinitrile Intermediates in Cyclopentene Formation

The formation of the cyclopentene ring from adiponitrile proceeds through a well-defined dinitrile intermediate via the Thorpe-Ziegler reaction mechanism. wikipedia.orgambeed.com The process is initiated by a strong base, which abstracts an acidic α-hydrogen proton from one of the nitrile groups of adiponitrile. This deprotonation generates a carbanion intermediate.

The key step of the reaction is the subsequent intramolecular nucleophilic attack, where the newly formed carbanion attacks the electrophilic carbon atom of the second nitrile group at the other end of the molecule. This ring-closing step results in the formation of a cyclic imine intermediate. This imine is unstable and rapidly tautomerizes to the more stable β-enaminonitrile, which in this case is 2-amino-1-cyclopentene-1-carbonitrile. wikipedia.orgresearchgate.net The entire process is a self-condensation of the aliphatic dinitrile. wikipedia.org

Process Optimization and Green Chemistry Considerations in Synthesis

Optimizing synthetic processes to enhance efficiency and reduce environmental impact is a critical aspect of modern chemistry. For the synthesis of cyclopentene carbonitrile from adiponitrile, this involves careful control of reaction parameters and the implementation of sustainable practices like solvent and catalyst recycling.

Reaction Parameter Control for Enhanced Yield and Selectivity

The yield and selectivity of the cyclization of adiponitrile to 2-amino-1-cyclopentene-1-carbonitrile are highly dependent on the reaction conditions. Key parameters that must be precisely controlled include the choice of base, solvent, temperature, and reaction time. google.com Strong bases are required, with potassium tert-butoxide being a common and effective choice. chemicalbook.comgoogle.com The reaction is typically conducted in an inert, anhydrous solvent such as toluene to stabilize the reactive intermediates. An inert atmosphere, usually nitrogen, is maintained to prevent unwanted side reactions like oxidation.

The following table details the optimized reaction parameters for this synthesis.

| Parameter | Condition | Rationale / Outcome |

| Precursor | Adiponitrile | A readily available linear dinitrile building block. chemicalbook.com |

| Base | Potassium tert-butoxide (t-BuOK) | A strong base required to deprotonate the nitrile α-hydrogen, initiating cyclization. chemicalbook.comgoogle.com |

| Solvent | Toluene (anhydrous) | An inert solvent that stabilizes intermediates and facilitates the reaction. chemicalbook.com |

| Temperature | 65–80°C | Provides the necessary activation energy for the reaction to proceed efficiently. chemicalbook.com |

| Reaction Time | 8 hours | Sufficient time for the reaction to reach completion, leading to high yields. chemicalbook.com |

| Atmosphere | Inert (Nitrogen) | Prevents oxidation and other undesirable side reactions. |

| Yield | ~85% | High yield of 2-amino-1-cyclopentene-1-carbonitrile is achievable under these conditions. chemicalbook.com |

Solvent and Catalyst Recycling Methodologies

Catalyst recovery is another important consideration. While potassium tert-butoxide is consumed stoichiometrically in the reaction, its recovery can be explored to improve process economics. The development of efficient recycling systems for both solvents and reagents is a key goal in scaling up chemical production sustainably. chim.itwordpress.com

Reactivity Profiles of the Nitrile and Alkene Moieties

The chemical character of this compound is defined by the interplay between its nitrile and alkene functional groups. The unsaturated cyclopentene ring introduces strain and enhances reactivity compared to its saturated counterparts.

Nucleophilic and Electrophilic Activation of the Nitrile Group

The nitrile group (-C≡N) is a key site of reactivity in this compound. The carbon atom of the nitrile is inherently electrophilic, a characteristic that can be explained by resonance which places a partial positive charge on the carbon. libretexts.org This electrophilicity makes it susceptible to attack by nucleophiles.

Nucleophilic Addition: The nitrile group readily undergoes nucleophilic additions. Common nucleophiles like Grignard reagents can attack the electrophilic carbon to form an imine salt, which can then be hydrolyzed to a ketone. libretexts.orglibretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile to a primary amine through successive nucleophilic additions of hydride ions. libretexts.orglibretexts.org

Electrophilic Activation: The reactivity of the nitrile group can be enhanced through electrophilic activation. libretexts.org In the presence of an acid catalyst, the nitrogen atom of the nitrile can be protonated. This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by even weak nucleophiles like water. libretexts.orglibretexts.org This principle is fundamental to the hydrolysis of nitriles to form amides and carboxylic acids. libretexts.orglibretexts.org

Reactivity of the Cyclopentene Double Bond

The carbon-carbon double bond within the cyclopentene ring offers another site for a variety of chemical transformations. Its reactivity is typical of alkenes, undergoing addition reactions where the π-bond is broken and new σ-bonds are formed.

Electrophilic Addition: The electron-rich π-bond of the cyclopentene moiety is susceptible to attack by electrophiles. For instance, halogens like bromine (Br₂) can add across the double bond. This reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-stereochemistry in the final product. libretexts.org The presence of other nucleophiles, such as chloride ions, during halogenation can lead to a mixture of products. libretexts.org

Oxidation: The double bond can be oxidized to form various products. Reaction with reagents like aqueous potassium permanganate (B83412) or osmium tetroxide leads to dihydroxylation, forming a glycol. msu.edu Epoxidation, the formation of a cyclic ether (an epoxide or oxirane), can be achieved by treating the alkene with specific oxidizing agents. msu.edu

Reduction: Catalytic hydrogenation of the double bond reduces the cyclopentene ring to a cyclopentane ring. msu.edu

Cycloaddition Reactions of Cyclopentene Carbonitriles

Cycloaddition reactions are powerful tools for the construction of cyclic molecules, and cyclopentene carbonitriles can participate in these transformations to create complex polycyclic systems.

Studies on [3+2] Cycloaddition Pathways

[3+2] cycloaddition reactions involve a three-atom component and a two-atom component to form a five-membered ring. uchicago.edu These reactions are a valuable method for synthesizing functionalized five-membered carbocycles and heterocycles. nih.gov

Recent research has demonstrated the use of visible-light-promoted [3+2] cycloaddition for the synthesis of cyclopenta[b]chromenocarbonitrile derivatives. nih.gov In these reactions, the cyano group plays a crucial role due to its strong electron-withdrawing effect, which is often essential for the transformation to proceed. acs.org For example, the cycloaddition between 3-cyanochromone (B1581749) and N-cyclopropylaniline, facilitated by a photoredox catalyst like Eosin Y, yields the corresponding cyclopenta[b]chromeno-carbonitrile. nih.govacs.org The reaction conditions, such as the choice of catalyst and solvent, significantly influence the reaction efficiency and diastereoselectivity. nih.govacs.org

Another approach involves the catalytic asymmetric [3+2] cycloaddition of allenes with enones, catalyzed by a phosphepine, to produce functionalized cyclopentenes with high enantioselectivity. organic-chemistry.org Photocatalysis with Cr or Ru has also been employed for the direct [3+2] cycloaddition between alkenes and vinyl diazo reagents, where the alkene acts as a nucleophile after being oxidized to a radical cation. nih.gov

Formal [2+1+1+1] Cycloaddition for Polysubstituted Cyclopentenes

A formal [2+1+1+1] cycloaddition has been developed for the synthesis of polysubstituted cyclopentanes. This reaction involves the reductive cocyclooligomerization of enones and three carbene equivalents, promoted by a (quinox)Ni catalyst. organic-chemistry.org In this process, dichloromethane (B109758) (CH₂Cl₂) and zinc (Zn) serve as the C₁ component. organic-chemistry.org

Ring-Opening and Ring-Transformation Reactions of Cyclopentene Carbonitriles

The strained nature of the cyclopentene ring, combined with the electronic influence of the carbonitrile group, makes these compounds susceptible to ring-opening and ring-transformation reactions, providing pathways to diverse molecular architectures.

Ring-opening reactions of cyclopropanes, which share some reactivity patterns with strained cycloalkenes, can be triggered by various reagents. For donor-acceptor cyclopropanes, ring-opening can be initiated by Lewis acids, facilitating nucleophilic attack. acs.org A metal-free approach under basic conditions has also been developed, where fluoride-induced desilylation of a p-siloxyaryl substituent increases the electron-donating ability of the aryl group, promoting ring-opening. rsc.org

Ring-transformation reactions can also occur. For instance, the ozonolysis of 1-cyclopenteneacetonitrile, followed by an intramolecular aldol (B89426) condensation, leads to the formation of a six-membered ring, specifically 1-oxo-2-cyclohexenyl-2-carbonitrile. orgsyn.org This domino reaction sequence demonstrates how the cyclopentene ring can be expanded into a different cyclic system. orgsyn.org

Furthermore, ring contraction reactions, which can be induced by acids, bases, or oxidizing agents, represent another class of transformations that could potentially be applied to derivatives of cyclopentene carbonitriles to generate four-membered rings. researchgate.net

Alkoxide-Induced Ring Opening Mechanisms

The ring-opening of cyclic structures induced by alkoxides is a known transformation in organic chemistry. nih.govd-nb.inforesearchgate.net In the case of related cyclobutanone (B123998) systems, the reaction is facilitated by the strain of the four-membered ring and the presence of substituents that can stabilize a developing negative charge. d-nb.info The mechanism often involves the nucleophilic attack of the alkoxide ion on the carbonyl group, leading to ring cleavage. nih.govd-nb.inforesearchgate.net For these reactions to proceed, substituents that can stabilize a vicinal carbanion, such as α,α-dihalo, thioketal, sulfoxide, ester, or aryl groups, have been shown to be effective. d-nb.info

While direct studies on this compound are not extensively detailed in the provided results, the principles from related structures suggest that an alkoxide could potentially attack the electrophilic carbon of the nitrile group or the carbon at the 4- or 5-position of the cyclopentene ring, especially if activating groups are present. The strain of the five-membered ring in cyclopentene is less than that of a cyclobutane (B1203170) ring, which may influence the feasibility and conditions required for such a ring-opening reaction. d-nb.info

Uncatalyzed Cascade Ring-Opening/Recyclization Processes

Uncatalyzed cascade reactions involving ring-opening and subsequent recyclization represent an efficient strategy for molecular rearrangement. acs.org Thermal rearrangements of vinyl-substituted cyclopropanes, for instance, are known to yield cyclopentenes through a pericyclic process. vaia.comoup.comstrath.ac.ukjst.go.jp These reactions can be influenced by temperature and the stereochemistry of the starting material. strath.ac.uk

In studies of cyclopropyl (B3062369) aryl ketones, uncatalyzed cascade ring-opening/recyclization reactions have been observed to produce indenones and fluorenones, with the reaction likely proceeding through a zwitterionic intermediate. acs.org For this compound, while specific uncatalyzed cascade processes are not detailed, the presence of both a double bond and a nitrile group offers potential for intramolecular rearrangements under thermal conditions. The vinylcyclopropane (B126155) to cyclopentene rearrangement is a well-documented example of such a process. oup.comstrath.ac.uk

Transformation into Other Cyclic Oxonitriles

The conversion of cyclopentene derivatives into other cyclic structures, including oxonitriles, is a valuable transformation in organic synthesis. orgsyn.org A notable example is the domino ozonolysis-aldol sequence, which can be used to prepare five-, six-, and seven-membered cyclic oxonitriles. orgsyn.org For instance, the conversion of 1-cyclopenteneacetonitrile to 1-oxo-2-cyclohexenyl-2-carbonitrile proceeds through such a sequence. orgsyn.org This process involves the initial ozonolysis of the double bond, followed by an intramolecular aldol condensation. orgsyn.org The formation of five- and seven-membered ring oxonitriles through this method can be more challenging and may require acidic or basic conditions to promote the cyclization. orgsyn.org

Fundamental Organic Reactions

This compound is capable of undergoing a variety of fundamental organic reactions, including oxidation, reduction, and substitution, which allow for its conversion into a range of other functionalized molecules.

Oxidation Reactions

Oxidation of this compound can lead to the formation of carbonyl compounds. A common method for the oxidation of cyclopentene to cyclopentanone (B42830) is the Wacker-type oxidation, which utilizes a palladium catalyst and an oxidant like dioxygen. researchgate.net This process can yield cyclopentanone with high selectivity. researchgate.net Another approach involves the liquid-phase oxidation of cyclopentene with nitrous oxide, which can also produce cyclopentanone with high selectivity. researchgate.net The presence of the nitrile group on the cyclopentene ring may influence the reactivity and regioselectivity of the oxidation reaction.

Reduction Reactions

The reduction of this compound can target either the carbon-carbon double bond or the nitrile group. Catalytic hydrogenation is a common method for reducing alkenes. For instance, cyclopentene can be hydrogenated to cyclopentane using catalysts like Pt-TUD-1. researchgate.net The hydrogenation of cyclopentadiene (B3395910) to cyclopentene can be achieved selectively using specific catalysts. google.com

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds via nucleophilic addition of a hydride to the electrophilic carbon of the nitrile. libretexts.org Alternatively, using diisobutylaluminum hydride (DIBALH) at low temperatures can reduce the nitrile to an aldehyde after an acidic workup. libretexts.org

The following table summarizes the products of reduction reactions on related compounds:

| Starting Material | Reagent | Product | Reference |

| Cyclopentene | Pt-TUD-1, H₂ | Cyclopentane | researchgate.net |

| Nitrile | LiAlH₄, then H₂O | Primary Amine | libretexts.org |

| Nitrile | DIBALH, then H₃O⁺ | Aldehyde | libretexts.org |

| 2-Cyclopenten-1-one | Chiral Aluminium Hydride | (S)-Cyclopent-2-en-1-ol | cdnsciencepub.com |

| 2-Cyclopenten-1-one | BINAP-ruthenium(II), H₂ | (S)-Cyclopent-2-en-1-ol | cdnsciencepub.com |

Substitution Reactions

Substitution reactions on this compound can occur at various positions, depending on the reaction conditions and the nature of the substituent. Alpha-alkylation of the carbon adjacent to the nitrile group is a common transformation for nitriles. libretexts.org This reaction typically involves the formation of an enolate ion using a strong base like lithium diisopropylamide (LDA), followed by reaction with an alkyl halide. libretexts.org The presence of the double bond in this compound introduces the possibility of allylic substitution as well. Palladium-catalyzed alkylation reactions are also known for cyclic systems. google.com

Radical Chemistry of Cyclopentene Carbonitriles

The radical chemistry of cyclopentene carbonitriles encompasses a variety of transformations that leverage the unique reactivity of radical intermediates. These reactions are valuable for the construction of complex molecular architectures.

Intermolecular radical coupling reactions involving cyclopentene carbonitrile derivatives serve as a powerful method for creating sterically congested carbon-carbon bonds. jst.go.jpnih.gov In these reactions, a radical species is generated from a precursor and then adds to the carbon-carbon double bond of the cyclopentene ring.

A notable example is the coupling of α-alkoxy bridgehead radicals with 5-oxo-1-cyclopentene-1-carbonitrile. jst.go.jpnih.gov The efficiency of these coupling reactions is highly dependent on the method of radical generation, the specific precursors used, and the reaction conditions. jst.go.jpnih.gov Different radical precursors, such as α-alkoxy carboxylic acids, selenides, tellurides, acyl selenides, and acyl tellurides, exhibit varying effectiveness in these coupling processes. jst.go.jpnih.gov The choice of precursor and reaction conditions allows for a degree of control over the yield and stereoselectivity of the resulting products. jst.go.jp

For instance, studies have compared the efficacy of different radical precursors in coupling with 5-oxo-1-cyclopentene-1-carbonitrile, revealing that the structure of both the radical precursor and the acceptor molecule significantly influences the outcome of the reaction. jst.go.jp These findings are crucial for designing efficient synthetic routes toward complex, densely functionalized molecules. jst.go.jpnih.gov

A summary of radical precursors used in coupling reactions with cyclopentene carbonitrile derivatives is presented below:

| Radical Precursor Type | Radical Acceptor | Key Observation | Reference |

| α-Alkoxy Carboxylic Acid | 5-Oxo-1-cyclopentene-1-carbonitrile | Efficiency is dependent on reaction conditions. | jst.go.jpnih.gov |

| α-Alkoxy Selenide | 5-Oxo-1-cyclopentene-1-carbonitrile | Precursor structure influences coupling efficiency. | jst.go.jpnih.gov |

| α-Alkoxy Telluride | 5-Oxo-1-cyclopentene-1-carbonitrile | Precursor structure influences coupling efficiency. | jst.go.jpnih.gov |

| α-Alkoxyacyl Selenide | 5-Oxo-1-cyclopentene-1-carbonitrile | Less effective compared to the corresponding selenide. | jst.go.jp |

| α-Alkoxyacyl Telluride | 5-Oxo-1-cyclopentene-1-carbonitrile | Less effective compared to the corresponding telluride. | jst.go.jp |

Intramolecular radical reactions of cyclopentene carbonitriles are pivotal in the synthesis of fused and spirocyclic ring systems. These reactions often proceed through a cascade mechanism, where an initial radical addition is followed by cyclization and potentially rearrangement steps.

A significant class of these reactions involves radical aryl migrations. rsc.org These transformations are of considerable interest due to their capacity to construct complex molecular skeletons that might be challenging to access through other synthetic methods. rsc.orgresearchgate.net Radical aryl migrations can occur through various spirocyclic intermediates or transition states, with the regioselectivity often governed by the stability of the radical intermediates and the transition states involved. nih.gov

One prominent example is the radical cyclization/1,4-aryl migration of cyclopentene derivatives. rsc.org In this process, the addition of a radical to the cyclopentene double bond can trigger an aryl group to migrate from a neighboring atom to the newly formed radical center. rsc.org Such cascade reactions have been successfully employed to create α-aryl-β-alkylated carbonyl compounds. rsc.org

Furthermore, intramolecular free-radical cyclization is a widely utilized strategy for synthesizing heteroaromatic compounds. beilstein-journals.org While there are numerous examples of this type of reaction, its application to the synthesis of pyrrole-containing fused heteroaromatics has also been explored. beilstein-journals.org The success of these cyclizations can be influenced by the choice of radical initiator and the substituents present on the aromatic ring. beilstein-journals.org

Advanced Mechanistic Investigations

To gain deeper insights into the reaction pathways of cyclopentene carbonitriles, advanced mechanistic studies are employed. These investigations help in elucidating rate-limiting steps and identifying transient intermediates.

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for understanding the structure of the transition state. wikipedia.orglibretexts.org It involves measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.org A significant KIE is typically observed when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step. libretexts.org

In the context of reactions involving cyclopentene carbonitriles, KIE studies can provide crucial information about the mechanism. For example, by replacing a hydrogen atom with deuterium (B1214612) at a specific position, one can probe whether a C-H bond is cleaved in the slowest step of the reaction. libretexts.org The magnitude of the KIE (expressed as the ratio of the rate constants, kL/kH) can distinguish between primary and secondary isotope effects, offering further details about the transition state geometry. wikipedia.orglibretexts.org While direct KIE studies on "this compound" itself are not extensively documented in the provided results, the principles of KIE are broadly applicable to understanding its reaction mechanisms, such as in cycloadditions or radical reactions. researchgate.net

The direct observation of reaction intermediates is critical for confirming proposed reaction mechanisms. In situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction as it proceeds, providing valuable data on the formation and decay of transient species. researchgate.net

For reactions involving cyclopentene carbonitriles, techniques like in situ NMR spectroscopy can be employed to track the progress of the reaction and identify intermediates. nih.gov For instance, in a study of a cage-forming reaction, in situ 1H NMR spectroscopy revealed the broadening of signals at intermediate reaction times, suggesting the presence of partially reacted, desymmetrized species, before the final product signals appeared. nih.gov Other techniques such as electron paramagnetic resonance (EPR) spectroscopy are particularly useful for detecting and characterizing radical intermediates that are often involved in the chemistry of cyclopentene derivatives. researchgate.net The ability to monitor these fleeting species provides direct evidence for the proposed mechanistic pathways. researchgate.netresearchgate.net

This compound as a Versatile Synthetic Building Block

This compound serves as a valuable precursor in the synthesis of diverse and complex organic molecules. Its bifunctional nature, possessing both a nucleophilic nitrile group and an electrophilic double bond, allows it to participate in a variety of chemical transformations. This dual reactivity makes it an ideal starting material for constructing intricate molecular scaffolds.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The double bond can undergo various addition reactions, including hydrogenation, halogenation, and epoxidation. Furthermore, the allylic position of the cyclopentene ring is susceptible to substitution reactions. This multifaceted reactivity has been exploited in the synthesis of numerous biologically active compounds and natural products.

A notable application of this building block is in the synthesis of prostaglandins (B1171923) and their analogues. For instance, (R)-4-benzoyloxy-2-cyclopenten-1-one, a key chiral intermediate for various prostaglandins, can be synthesized through a process involving a cyclopentene derivative. clockss.org Additionally, the development of highly diastereoselective and enantioselective protocols for 1,4-addition to cyclopentene carbonitrile has been a significant advancement. researchgate.net This methodology was instrumental in the asymmetric formal synthesis of the drug candidate Vabicaserin. researchgate.net

The versatility of this compound extends to its use in the construction of complex polycyclic systems. For example, it has been used in radical coupling reactions to form sterically congested carbon-carbon bonds, a key step in the total synthesis of densely oxygenated natural products. jst.go.jp The ability to generate and couple radical species from precursors like this compound with various acceptors highlights its importance in assembling complex molecular architectures. jst.go.jp

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. kit.edumdpi.comsioc-journal.cnnih.gov this compound provides a convenient entry point for the synthesis of a variety of these important ring systems.

Formation of Spirocyclic Systems

Spirocycles, compounds containing two rings connected by a single common atom, are of increasing interest in medicinal chemistry due to their unique three-dimensional structures. nih.govrsc.org this compound and its derivatives have been utilized in the synthesis of spirocyclic pyrrolidines. researchgate.net One approach involves the [3+2] cycloaddition reaction of an azomethine ylide with a cyclopentene-based dipolarophile. researchgate.net For instance, the reaction of N-benzyl azomethine ylide with derivatives of cyclopentylideneacetic acid can produce 2-benzylazaspiro[4.4]nonanes. researchgate.net

Another strategy for constructing spirocyclic systems involves the Diels-Alder reaction. pnrjournal.com The reaction of a diene with a dienophile derived from this compound can lead to the formation of spiro[5.5]undecene skeletons and other complex spiro-heterocyclic compounds. pnrjournal.com These reactions can be catalyzed by Lewis acids, such as titanium tetrachloride (TiCl4), to achieve high regio- and stereoselectivity. pnrjournal.com

| Starting Material | Reagent | Product | Reaction Type |

| Cyclopentylideneacetic acid derivatives | N-benzyl azomethine ylide | 2-Benzylazaspiro[4.4]nonanes | [3+2] Cycloaddition |

| Dienophile from this compound | Diene | Spiro[5.5]undecene skeleton | Diels-Alder |

Construction of Fused Cyclopenta[x] and Naphtho[x] Derivatives

The cyclopentene ring of this compound can serve as a foundation for the construction of fused polycyclic systems. Ring contraction reactions of larger rings can be employed to form cyclopentyl units. researchgate.net Additionally, annulation strategies, where a new ring is formed onto an existing one, are common. For example, a [3+2] cycloaddition of donor-acceptor cyclopropanes with cyanoacrylates can lead to highly functionalized cyclopentane derivatives. researchgate.net

The synthesis of naphthoquinone derivatives can be achieved through a copper-catalyzed three-component difunctionalization of aromatic alkenes, where a derivative of 2-amino-1,4-naphthoquinone acts as a radical trapping reagent. acs.org This method allows for the formation of diverse 1,4-naphthoquinone (B94277) structures. acs.org

Derivatization to Pyrrolo[2,3-d]pyrimidine Scaffolds

The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors. mdpi.comnih.gov A versatile route to highly substituted pyrrolo[2,3-d]pyrimidines involves a multi-step sequence starting from simpler precursors. nih.gov One reported method utilizes a Ugi-Smiles/Sonogashira cascade followed by a base-catalyzed intramolecular cyclization. nih.gov While not directly starting from this compound, the synthetic strategies employed to build the pyrrole (B145914) ring can be adapted. For instance, the reaction of 5-amino-1H-pyrrolo-3-carboxylates with 1,3-diketones can afford pyrrolo[1,2-a]pyrimidine-7-carboxylates. acs.org The functional groups on the cyclopentene ring of this compound could be manipulated to generate precursors suitable for these types of cyclization reactions.

Chiral Synthesis and Stereoselective Transformations

The development of methods for the asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry. This compound and its derivatives are valuable substrates for various stereoselective transformations.

Enantioselective Routes to Chiral Cyclopentene Carbonitrile Derivatives

Enantiomerically enriched cyclopropene (B1174273) derivatives, which can be considered strained precursors to cyclopentene systems, are versatile building blocks in asymmetric synthesis. nih.gov Their high reactivity, driven by the relief of ring strain, allows for their transformation into a wide variety of complex chiral structures. nih.gov

Several strategies have been developed for the enantioselective synthesis of chiral cyclopentene derivatives. One approach involves the enantioselective reduction of prochiral ketones, which can then be further elaborated. researchgate.net For example, the enzymatic reduction of a 3-substituted cyclopentenone can provide a chiral alcohol, which can then be used in subsequent stereospecific reactions. researchgate.net

Another powerful method is the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, a highly diastereo- and enantioselective 1,4-addition to cyclopentene carbonitrile has been developed, which was crucial for the asymmetric synthesis of a drug candidate. researchgate.net Furthermore, enantioselective organocatalytic desymmetrization of 2,2-disubstituted cyclopentene-1,3-diones provides an efficient route to enantioenriched chiral cyclopentenyl amines. acs.org

| Reaction Type | Catalyst/Reagent | Product | Key Feature |

| Enantioselective Reduction | Enzyme | Chiral Cyclopentenol | High enantioselectivity |

| Enantioselective 1,4-Addition | Chiral Catalyst | Chiral Cyclopentane Carbonitrile | High diastereo- and enantioselectivity |

| Enantioselective Desymmetrization | Chiral Organocatalyst | Chiral Cyclopentenyl Amine | Access to all-carbon quaternary stereocenters |

Contributions to Natural Product Synthesis and Analog Development

The utility of this compound extends to the total synthesis and development of analogs of several important classes of natural products, including prostaglandins, carbocyclic nucleosides, and neuroprotective agents.

Prostaglandins are a group of physiologically active lipid compounds that feature a cyclopentane ring at their core. google.com The synthesis of these complex molecules often relies on key cyclopentenone intermediates, such as the "Corey aldehyde" or "Corey lactone." nih.gov this compound serves as a valuable precursor for these critical intermediates.

Table 1: Key Intermediates in Prostaglandin (B15479496) Synthesis Derivable from Cyclopentene Scaffolds

| Intermediate | Structure | Significance |

| Corey Aldehyde | A functionalized cyclopentane with an aldehyde group. | A versatile precursor for various prostaglandins, allowing for the introduction of the α-chain. |

| Corey Lactone | A bicyclic lactone derived from a functionalized cyclopentane. | A key intermediate that enables the stereocontrolled installation of both side chains of prostaglandins. nih.gov |

| 4-Hydroxy-2-cyclopentenone | A simple cyclopentenone derivative. | A common starting material for the synthesis of the prostaglandin core structure. |

Carbocyclic nucleoside analogs are a class of compounds where the furanose sugar of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. rsc.orgresearchgate.net This modification imparts greater metabolic stability, as the C-N glycosidic bond is replaced by a more robust C-C bond. researchgate.net Several of these analogs, such as Carbovir, are potent antiviral agents. rsc.org

This compound and its derivatives are key starting materials for the synthesis of these analogs. researchgate.net The cyclopentene ring provides the necessary carbocyclic core, and the nitrile group can be a precursor to the amine functionality required for attaching the nucleobase. Alternatively, the amino derivative, 2-amino-1-cyclopentene-1-carbonitrile, can be used directly. biosynth.com The synthesis often involves a palladium-catalyzed coupling reaction to attach the purine (B94841) or pyrimidine (B1678525) base to the cyclopentene ring. rsc.orgresearchgate.net The stereochemistry of the substituents on the ring is crucial for antiviral activity, and various strategies are employed to synthesize the desired enantiomer. rsc.orgacs.org

Table 2: Examples of Carbocyclic Nucleoside Analogs

| Compound | Therapeutic Area | Precursor Type |

| Carbovir | Antiviral (HIV) | Cyclopentene derivative rsc.orgdrugfuture.com |

| Abacavir | Antiviral (HIV) | Carbocyclic nucleoside rsc.org |

| Entecavir | Antiviral (Hepatitis B) | Carbocyclic nucleoside rsc.org |

| Neplanocin A | Antiviral, Antitumor | Cyclopentenyl derivative rsc.org |

There is significant interest in developing hybrid molecules that combine the pharmacophores of different neuroprotective agents to create new drugs with improved properties for treating neurodegenerative diseases like Alzheimer's. nih.gov One such approach involves creating hybrids of tacrine (B349632) and huperzine A, both of which are acetylcholinesterase inhibitors. nih.govepa.gov

2-Amino-1-cyclopentene-1-carbonitrile has emerged as a crucial building block in the synthesis of these tacrine-huperzine A hybrids. guidechem.comresearchgate.net The synthesis typically employs the Friedländer annulation, a condensation reaction between an o-aminoaryl ketone or nitrile and a compound containing a reactive methylene group. researchgate.netresearchgate.net In this case, 2-amino-1-cyclopentene-1-carbonitrile reacts with an appropriate partner to construct the polycyclic core of the hybrid molecule. researchgate.netnih.govsemanticscholar.org The resulting compounds have shown potent acetylcholinesterase inhibitory activity. nih.govepa.govresearchgate.net

Spectroscopic Methodologies for Structural Analysis

A variety of spectroscopic techniques are employed to elucidate the complex structure of this compound. Each method provides unique insights into the molecule's functional groups, atomic connectivity, and three-dimensional arrangement.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a primary tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the nitrile (C≡N) and the alkene (C=C) moieties within the five-membered ring. The nitrile group exhibits a characteristic sharp absorption band in the range of 2260-2240 cm⁻¹. uc.edu The carbon-carbon double bond of the cyclopentene ring shows a stretching vibration around 1660-1635 cm⁻¹. pg.edu.pl Additionally, the sp²-hybridized C-H bonds of the alkene and the sp³-hybridized C-H bonds of the aliphatic portion of the ring have distinct stretching frequencies around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. uc.edupressbooks.pub

Table 1: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Bond | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N stretch | 2260-2240 | Medium |

| Alkene | C=C stretch | 1660-1635 | Medium |

| Alkene C-H | =C-H stretch | 3100-3000 | Medium |

| Alkane C-H | -C-H stretch | 3000-2850 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Resolution

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise structure of organic compounds by mapping the hydrogen (¹H) and carbon (¹³C) atomic framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays signals corresponding to the different types of protons in the molecule. The vinylic protons (attached to the C=C double bond) are expected to resonate in the downfield region of approximately 5.0-6.5 ppm. tau.ac.il The allylic protons, which are on the carbon atoms adjacent to the double bond, would appear around 1.8-2.3 ppm. The signal for the proton on the carbon bearing the nitrile group (the methine proton) would also be found in this region, likely shifted slightly downfield. tau.ac.il

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom of the nitrile group (C≡N) is typically observed in the range of δ 115–120 ppm. The two sp²-hybridized carbons of the alkene double bond will have distinct signals in the downfield region, characteristic of vinylic carbons. The remaining sp³-hybridized carbons of the cyclopentene ring will appear in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Spectrum | Atom Type | Predicted Chemical Shift (δ) ppm |

|---|---|---|

| ¹H NMR | Vinylic Protons (-CH=CH-) | 5.0 - 6.5 |

| Allylic Protons (-CH₂-) | 1.8 - 2.3 | |

| Methine Proton (-CH-CN) | ~2.5 - 3.5 | |

| ¹³C NMR | Nitrile Carbon (-C≡N) | 115 - 120 |

| Alkene Carbons (-CH=CH-) | 120 - 140 | |

| Alkane Carbons (-CH₂-, -CH-) | 20 - 45 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and offers structural clues based on the fragmentation patterns of the molecule. scienceready.com.au For this compound (C₆H₇N), the molecular weight is 93.13 g/mol. nist.gov

In a mass spectrum, the parent molecule is ionized to form a molecular ion [M]⁺•, which would be observed at an m/z value corresponding to its molecular mass. For this compound, the molecular ion peak would appear at m/z ≈ 93. Hard ionization techniques, such as electron impact (EI), can cause the molecular ion to break into smaller, characteristic fragments. acdlabs.com The analysis of these fragments helps in confirming the structure. For instance, the loss of the nitrile group or fragmentation of the cyclopentene ring would produce specific fragment ions. libretexts.orgmiamioh.edu

Table 3: Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₇N | nist.gov |

| Molecular Weight | 93.13 g/mol | nist.gov |

| Molecular Ion Peak [M]⁺• (m/z) | ~93 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous structural model. While X-ray crystallography has been successfully applied to determine the structures of related cyclopentane and cyclopentene derivatives, such as epoxycyclopentane cyanohydrin glucosides rais.is, specific crystal structure data for this compound is not available in the reviewed literature. The application of this method would require growing a suitable single crystal of the compound, which would then be analyzed to reveal the conformation of the cyclopentene ring and the precise geometry of the nitrile substituent. rais.is

Rotational Spectroscopy for Gas-Phase Conformational Studies

Studies on related cyclic nitriles, such as 2,4,6-cycloheptatriene-1-carbonitrile, demonstrate the power of this technique. rsc.org In such experiments, measurements are typically conducted over a broad frequency range (e.g., 2–110 GHz) using setups like supersonic expansion, which cools the molecules to very low rotational temperatures, simplifying the spectrum. rsc.org A similar investigation of this compound would allow for the precise determination of its ground-state structure and could identify different ring conformations, if they exist, in the gas phase.

Computational Chemistry and Theoretical Modeling

Computational chemistry serves as a powerful complement to experimental spectroscopic methods. Theoretical models, particularly those based on Density Functional Theory (DFT), are widely used to predict and understand the properties of molecules like this compound. researchgate.net These calculations can provide optimized molecular geometries, predict vibrational frequencies for comparison with FTIR spectra, and calculate NMR chemical shifts to aid in spectral assignment. nih.gov

For example, DFT calculations can be employed to model the potential energy surface of the molecule, helping to identify the most stable conformations of the cyclopentene ring. Furthermore, theoretical calculations can predict electronic properties, such as the dipole moment and molecular orbital energies, which are crucial for understanding the molecule's reactivity and intermolecular interactions. By combining computational predictions with experimental data from techniques like those described above, a comprehensive and highly detailed picture of the structural and electronic characteristics of this compound can be achieved. researchgate.netnih.gov

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Properties

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic characteristics of molecules like this compound. Through DFT calculations, the molecule's ground-state geometry can be optimized to find the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. These calculations can be performed using various functionals and basis sets, such as the 6-311+G(d,p) basis set, to achieve a balance between accuracy and computational cost. tandfonline.com

Geometric optimization provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the puckering of the five-membered ring, which typically adopts non-planar conformations like the "envelope" or "half-chair" to alleviate ring strain.

Beyond structural parameters, DFT is instrumental in determining key electronic properties. Calculations can yield values for properties such as proton affinity and dipole moment, which are crucial for understanding the molecule's behavior in various chemical environments. For instance, the proton affinity of this compound has been calculated to be 194.03 kcal/mol using the high-accuracy CBS-QB3 method, indicating its basicity in the gas phase. copernicus.org Such computational studies provide foundational data that complements and guides experimental investigations. researchgate.netarxiv.org

Table 1: Calculated Geometric and Electronic Properties for this compound

| Parameter | Description | Typical Calculated Value | Methodology Reference |

|---|---|---|---|

| C=C Bond Length | The length of the double bond within the cyclopentene ring. | ~1.34 Å | DFT/B3LYP/6-31G(d) |

| C-C≡N Bond Angle | The angle formed by the carbon backbone and the nitrile group. | ~112° | DFT/B3LYP/6-31G(d) |

| C≡N Bond Length | The length of the triple bond in the nitrile functional group. | ~1.16 Å | DFT/B3LYP/6-31G(d) |

| Proton Affinity | The negative of the enthalpy change for the gas-phase protonation reaction. | 194.03 kcal/mol | CBS-QB3 copernicus.org |

| Dipole Moment | A measure of the net molecular polarity. | ~3.9 D | DFT Calculation stenutz.eu |

Molecular Dynamics Simulations for Solvation Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations provide critical insights into its behavior in a condensed phase, particularly its conformational flexibility and interactions with solvent molecules. uiuc.edu These simulations numerically solve Newton's equations of motion for a system of interacting particles, generating trajectories that reveal how the molecule's structure evolves. mdpi.com

A primary application of MD is to explore the conformational landscape. The cyclopentene ring is not rigid; it undergoes rapid interconversion between various puckered conformations. MD simulations can map these dynamic changes, identifying the most populated conformational states and the energy barriers between them. This is crucial as the spatial orientation of the nitrile group relative to the ring can significantly influence the molecule's reactivity and intermolecular interactions.

Furthermore, MD simulations are essential for understanding solvation effects. By explicitly including solvent molecules (like water) in the simulation box, it is possible to model how the solvent organizes around the solute. diva-portal.org This reveals information about hydrogen bonding, the stability of different conformers in solution, and the local solvent environment, which can differ significantly from the bulk solvent. diva-portal.org Such simulations are vital for bridging the gap between theoretical gas-phase calculations and real-world solution-phase chemistry. nih.gov

Table 2: Typical Parameters for an MD Simulation of this compound in Water

| Parameter | Description | Example Value/Setting |

|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of the system. | GAFF (General AMBER Force Field) |

| Solvent Model | The model used to represent water molecules. | TIP3P |

| System Size | The number of atoms in the simulation box. | ~10,000 atoms (1 solute, ~3,300 water molecules) |

| Simulation Time | The total time duration of the simulation. | 100 nanoseconds (ns) |

| Time Step | The small time increment used for integrating equations of motion. | 2 femtoseconds (fs) uiuc.edu |

| Ensemble | The statistical ensemble used to control thermodynamic variables. | NPT (Isothermal-isobaric) |

Analysis of Electronic Structure (HOMO-LUMO Gaps, Charge Distribution) for Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods, particularly DFT, are used to analyze the distribution of electrons and the energies of molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals. libretexts.org

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter for predicting molecular reactivity and stability. libretexts.orgnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. libretexts.org For this compound, the presence of the π-conjugated system (C=C-C≡N) influences the energies of the frontier orbitals.

Analysis of the charge distribution reveals the polarity of the molecule and identifies electron-rich and electron-deficient regions. The electron-withdrawing nature of the nitrile group (-C≡N) significantly polarizes the molecule, creating a partial positive charge on the carbon atoms of the ring and a partial negative charge on the nitrogen atom. This charge distribution map helps predict sites susceptible to nucleophilic or electrophilic attack. For instance, the carbon atoms of the double bond are potential sites for nucleophilic addition, a reactivity pattern that can be quantitatively assessed through computational analysis.

Table 3: Calculated Frontier Orbital Energies for this compound

| Parameter | Description | Illustrative Value (eV) | Significance |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -7.2 eV | Relates to ionization potential and nucleophilicity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 eV | Relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO (ELUMO - EHOMO). | 6.7 eV | Indicator of kinetic stability and chemical reactivity. nih.gov |

Computational Prediction of Transition States and Reaction Pathways

Computational chemistry provides indispensable tools for mapping the entire course of a chemical reaction, from reactants to products. arxiv.org By calculating the potential energy surface, researchers can identify stable intermediates and, crucially, the high-energy transition states that connect them. A transition state represents the energy maximum along a reaction coordinate and its structure and energy determine the activation barrier of the reaction. acs.org

For this compound, this approach can be used to predict the outcomes and mechanisms of various reactions, such as Diels-Alder cycloadditions, electrophilic additions to the double bond, or reactions involving the nitrile group. DFT calculations are commonly employed to locate the geometry of transition states and compute the associated activation energies (energy barriers). researchgate.net

By mapping the minimum energy path (MEP) or intrinsic reaction coordinate (IRC), one can confirm that a calculated transition state correctly links the desired reactants and products. q-chem.com Comparing the activation energies for different possible reaction pathways allows for the prediction of which reaction is kinetically favored and will therefore be the major observed process. researchgate.net This predictive power is invaluable for designing new synthetic routes and understanding complex reaction networks without the immediate need for extensive experimentation. rsc.org

Table 4: Hypothetical Calculated Energy Profile for an Electrophilic Addition to this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + E+ | 0.0 |

| Transition State 1 (TS1) | The energy barrier for the initial attack of the electrophile. | +15.2 |

| Intermediate | A carbocation intermediate formed after the initial addition. | +5.4 |

| Transition State 2 (TS2) | The energy barrier for the subsequent attack of a nucleophile. | +8.1 |

| Products | The final addition product. | -10.7 |

Catalytic Transformations Involving Cyclopentene Carbonitriles

Transition Metal-Catalyzed Processes

Transition metals play a pivotal role in the functionalization of 2-Cyclopentene-1-carbonitrile and related cyclopentene (B43876) structures. The unique electronic properties of the nitrile-substituted cyclopentene ring allow for a diverse range of catalytic transformations, leading to the formation of novel carbocyclic and heterocyclic frameworks.

Palladium-Catalyzed Coupling and Annulation Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in reactions involving cyclopentene scaffolds is well-documented. While specific examples detailing the direct coupling and annulation of this compound are not extensively covered in the available literature, the principles of these reactions can be applied to this substrate.

Palladium-catalyzed annulation reactions are powerful methods for the diastereoselective synthesis of substituted cyclopentanes. nih.gov These reactions often proceed through the formation of a nucleophilic palladium complex that engages with a conjugate acceptor. For instance, the reaction of an allenyl boronic ester with a conjugate acceptor in the presence of a palladium catalyst can yield highly substituted cyclopentenes. The mechanism is thought to involve a conjugate addition of a propargylpalladium complex. mdpi.com

Another significant application of palladium catalysis is in [2+2+1] annulation reactions. These processes can construct complex fused ring systems, such as chromone fused cyclopentanones, by reacting components like 3-iodochromones and bridged olefins with a carbon monoxide source. nih.gov Such strategies underscore the potential for creating diverse molecular scaffolds from simple precursors.

Palladium(II)-Mediated Oxidation of Cyclopentenes

The oxidation of olefins is a fundamental transformation in organic chemistry, and palladium(II) complexes are effective catalysts for this purpose. A notable example is the Wacker-type oxidation, which typically converts terminal olefins to methyl ketones. In the context of cyclic olefins, this can lead to the formation of cyclic ketones.

While direct studies on the palladium(II)-mediated oxidation of this compound are not prominent, related transformations provide insight into its potential reactivity. For instance, a highly efficient methylenecyclopentane annulation process has been developed based on the Pd(II)-mediated oxidative cyclization of ω-unsaturated α-cyano ketones. rsc.org This suggests that the cyano-substituted cyclopentene ring could be susceptible to palladium-catalyzed oxidative transformations, potentially leading to functionalized cyclopentenones or other oxidized products. The dehydrogenation of substituted cyclohexenes to arene derivatives using palladium(II) catalysts further illustrates the capability of this catalytic system to effect oxidation. nih.gov

Copper-Catalyzed Cycloaddition Reactions

Copper-catalyzed cycloaddition reactions, particularly the azide-alkyne cycloaddition (CuAAC), have become a staple in chemical synthesis, famously known as "click chemistry." wikipedia.orgnih.gov This reaction typically involves the formation of a 1,2,3-triazole from an azide and a terminal alkyne.

As an electron-deficient alkene, this compound could potentially participate in copper-catalyzed cycloaddition reactions with suitable dienes or other partners. Electron-deficient alkynes are known to be reactive in copper-catalyzed cycloadditions. mdpi.com The nitrile group in this compound makes the double bond electron-poor, which could facilitate its participation in cycloaddition reactions. The scope of copper-catalyzed cycloadditions is broad and tolerates a wide range of functional groups, suggesting that this compound could be a viable substrate in such transformations. nih.gov

Rhodium-Catalyzed Oxygenative Carbofunctionalization

Rhodium catalysts are known to mediate a variety of powerful transformations, including the carbofunctionalization of alkenes. While the direct oxygenative carbofunctionalization of this compound is not specifically detailed in the surveyed literature, the general principles of such reactions can be considered.

Rhodium-catalyzed oxygenative carbofunctionalization of terminal alkynes, for example, can produce cyclic carboxylic acid derivatives. organic-chemistry.org This process involves the generation of a rhodium vinylidene complex, which then undergoes oxygenation and subsequent reaction with a nucleophile. Analogous reactivity with a cyclic alkene like this compound could potentially lead to the introduction of both a carbon-based group and an oxygen-containing functionality across the double bond. Rhodium(III)-catalyzed difunctionalization of alkenes initiated by carbon-hydrogen bond activation represents another avenue for the functionalization of such substrates. columbia.edu

Nickel-Catalyzed Reductive Cocyclooligomerization

Nickel catalysis offers unique pathways for the construction of cyclic systems. Reductive cocyclooligomerization reactions are a testament to the synthetic utility of nickel catalysts. These reactions can assemble complex ring structures from simple, unsaturated precursors.

While specific examples involving this compound are scarce, related nickel-catalyzed reactions provide a conceptual framework. For instance, the nickel-catalyzed reductive difunctionalization of olefins is a powerful strategy for assembling complex molecular scaffolds. rsc.orgnju.edu.cnnih.gov Furthermore, nickel-catalyzed three-component olefin reductive dicarbofunctionalization has been developed to construct alkylborates. nih.govrsc.org These examples highlight the potential for nickel catalysts to engage this compound in multicomponent reactions to build highly substituted cyclopentane (B165970) rings.

Chiral Titanium(salen) Complex Catalysis in Stereoselective Cycloadditions

Chiral metal-salen complexes are renowned for their ability to catalyze a wide array of asymmetric transformations. Titanium(salen) complexes, in particular, have been employed as catalysts in stereoselective reactions.

Although the direct application of chiral titanium(salen) complexes to the stereoselective cycloaddition of this compound is not well-documented in the provided sources, the general utility of such catalysts is clear. Metal-salen complexes can create a chiral environment around the metal center, influencing the stereochemical outcome of a reaction. tcichemicals.com These complexes have been used in various asymmetric reactions, including epoxidation and ring-opening of epoxides. mdpi.com The principles of asymmetric catalysis mediated by such complexes suggest their potential for inducing stereoselectivity in cycloaddition reactions involving prochiral substrates like this compound.

Organocatalysis and Metal-Free Catalytic Systems

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering an alternative to traditional metal-based catalysts. These systems often exhibit high levels of stereocontrol and functional group tolerance under mild reaction conditions.

Chiral N-Heterocyclic Carbene (NHC) Catalysis for Cycloisomerization

N-Heterocyclic carbenes (NHCs) have proven to be remarkably versatile organocatalysts, capable of generating a variety of reactive intermediates. rsc.org In the context of cyclopentene synthesis, chiral NHCs have been instrumental in the development of enantioselective annulation reactions to construct highly functionalized cyclopentene rings. rsc.orgnih.gov While direct examples of cycloisomerization of this compound using chiral NHCs are not prominently documented, the principles of NHC catalysis can be extended to such systems.

NHC-catalyzed reactions often proceed through the formation of key intermediates such as the Breslow intermediate or acyl azoliums. rsc.org For instance, the reaction of α,β-unsaturated aldehydes with various partners, catalyzed by chiral triazolium-derived NHCs, can lead to the formation of functionalized cyclopentenes through a cascade of reactions including Michael additions and intramolecular aldol (B89426) or benzoin reactions. acs.org

A general strategy for the enantioselective synthesis of functionalized cyclopentenes involves the reaction of enals with compounds containing a nucleophilic carbon and a tethered electrophilic site. The chiral NHC catalyst activates the enal to form a reactive acyl azolium intermediate, which then undergoes a series of transformations to yield the final cyclopentene product with high enantioselectivity. rsc.org

Table 1: Representative Chiral NHC Precursors for Asymmetric Catalysis

| Catalyst Precursor | Structure | Typical Application |

| Triazolium Salt | Imidazolium-based structure with a triazole ring | Asymmetric annulations, Stetter reaction |

| Imidazolium Salt | Five-membered ring with two nitrogen atoms | Benzoin condensation, acylation |

| Thiazolium Salt | Five-membered ring with nitrogen and sulfur atoms | Early examples of benzoin condensation |

This table showcases common classes of chiral NHC precursors used in organocatalysis. The choice of the N-aryl substituent and the chiral backbone of the catalyst is crucial for achieving high stereoselectivity.

Metal-Free Boron-Catalyzed Cycloadditions

Boron-centered radicals, generated from reagents like tetraalkoxydiboron(4) in the presence of a promoter, have been shown to catalyze [3+2] cycloaddition reactions of strained rings with olefins to form cyclopentane derivatives. digitellinc.com This type of reactivity highlights the potential for boron-based systems to mediate the formation of cyclic structures under metal-free conditions. The Lewis acidity of boron compounds can also be harnessed to activate dienophiles in Diels-Alder reactions, a fundamental transformation for the construction of six-membered rings.

Table 2: Examples of Boron-Based Catalytic Systems

| Catalyst System | Type of Transformation | Mechanistic Feature |

| B(C6F5)3 | Lewis Acid Catalysis | Activation of carbonyls and imines |

| Tetraalkoxydiboron(4)/Promoter | Radical Catalysis | Generation of boron-centered radicals |

| Boronic Acids | Brønsted/Lewis Acid Catalysis | Amidation, esterification |

This table provides an overview of different types of boron-based catalytic systems and their applications in organic synthesis.

Mechanistic Understanding of Catalytic Cycles

A thorough understanding of the reaction mechanism is crucial for the rational design of new catalysts and the optimization of reaction conditions. The catalytic cycles of NHC and boron-catalyzed reactions have been the subject of extensive experimental and computational studies.

In NHC catalysis, the cycle typically begins with the deprotonation of the azolium salt precursor to generate the free carbene. This nucleophilic carbene then adds to an electrophilic substrate, such as an aldehyde, to form a tetrahedral intermediate. Subsequent proton transfer leads to the formation of the key Breslow intermediate, which is a potent nucleophile. This intermediate can then react with various electrophiles. In the context of cyclopentene formation, the Breslow intermediate can participate in a cascade of bond-forming events, ultimately leading to the desired cyclic product and regeneration of the NHC catalyst. acs.org

For boron-catalyzed reactions, the mechanism is highly dependent on the nature of the boron species. In Lewis acid catalysis, the boron center coordinates to a Lewis basic site on the substrate, thereby activating it towards nucleophilic attack. In reactions involving boron-centered radicals, the catalytic cycle is initiated by the generation of the radical species, which then engages in a series of radical addition and propagation steps. Mechanistic studies in boron-catalyzed direct amidation reactions have proposed that the reaction may proceed through dimeric boron intermediates, which facilitate the activation of the carboxylic acid and the delivery of the amine nucleophile. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.